[4-(3-FLUOROBENZOYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
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Overview
Description
4-(3-Fluorobenzoyl)piperazinomethanone is a chemical compound with the molecular formula C19H19FN2O3. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a fluorobenzoyl group and a methoxyphenyl group attached to a piperazine ring.
Preparation Methods
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(3-Fluorobenzoyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor binding and signaling pathways.
Medicine: It has potential therapeutic applications due to its interaction with specific receptors in the body.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorobenzoyl)piperazinomethanone involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and other tissues . The compound acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, which can lead to various therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
Compared to these compounds, 4-(3-Fluorobenzoyl)piperazinomethanone has unique structural features that may confer distinct pharmacokinetic and pharmacodynamic properties.
Biological Activity
4-(3-Fluorobenzoyl)piperazinomethanone is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. The molecular formula for this compound is C19H19FN2O3, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : (3-fluorophenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone
- Molecular Formula : C19H19FN2O3
- Molecular Weight : 344.37 g/mol
The primary mechanism of action for 4-(3-fluorobenzoyl)piperazinomethanone involves its interaction with the alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that regulate various physiological processes, including vasoconstriction and smooth muscle contraction. The binding affinity of this compound to these receptors suggests potential applications in treating conditions related to vascular dysfunction and hypertension.
1. Antimelanogenic Effects
Recent studies have highlighted the compound's efficacy as a tyrosinase inhibitor, making it a candidate for treating hyperpigmentation disorders. For instance, a derivative of this compound demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase (AbTYR), significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM) in terms of potency . The absence of cytotoxicity in B16F10 melanoma cells further supports its potential therapeutic use.
2. Receptor Binding Studies
The compound has been utilized in receptor binding studies to elucidate its interaction with various targets. Its structural features allow it to act as a ligand, influencing signaling pathways associated with multiple receptor types.
Case Study 1: Tyrosinase Inhibition
In a study focusing on the design and synthesis of tyrosinase inhibitors, several derivatives were synthesized based on the piperazine scaffold. The results indicated that modifications to the aromatic tail significantly affected inhibitory activity, with some compounds achieving low micromolar IC50 values .
Compound | IC50 (μM) | Reference |
---|---|---|
Compound 26 | 0.18 | Kojic Acid (17.76) |
Compound 5b | Not specified | Reference Compound |
Case Study 2: Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds such as trazodone and naftopidil revealed that 4-(3-fluorobenzoyl)piperazinomethanone exhibits unique pharmacokinetic properties that may enhance its therapeutic profile.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-8-3-2-7-16(17)19(24)22-11-9-21(10-12-22)18(23)14-5-4-6-15(20)13-14/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQSWPRMBOLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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